molecular formula C19H27NO5 B8269518 tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B8269518
M. Wt: 349.4 g/mol
InChI Key: IEPWQQABDPEJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate involves the protection of the amine group in 3,4-dihydroquinoline, followed by the esterification of the carboxylic acid group with tert-butyl chloroformate. The resulting intermediate is then deprotected to yield the final product.

Starting Materials
3,4-dihydroquinoline, tert-butyl chloroformate, diisopropylethylamine, triethylamine, tert-butoxycarbonyl chloride, dichloromethane, methanol, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: Protection of the amine group in 3,4-dihydroquinoline with tert-butoxycarbonyl chloride and diisopropylethylamine in dichloromethane to yield tert-butyl 6-(tert-butoxycarbonylamino)-3,4-dihydroquinoline-1(2H)-carboxylate., Step 2: Esterification of the carboxylic acid group in tert-butyl 6-(tert-butoxycarbonylamino)-3,4-dihydroquinoline-1(2H)-carboxylate with tert-butyl chloroformate and triethylamine in dichloromethane to yield tert-butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate., Step 3: Deprotection of the tert-butoxycarbonyl group in tert-butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate with methanol and sodium bicarbonate in water to yield tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate., Step 4: Purification of the final product by recrystallization from methanol and drying under vacuum.

properties

IUPAC Name

tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-18(2,3)24-16(21)20-11-7-8-13-12-14(9-10-15(13)20)23-17(22)25-19(4,5)6/h9-10,12H,7-8,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPWQQABDPEJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)OC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate

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